

Chemical and Physical Properties of Fisetin

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Compound Focus: Fisetin

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Fisetin (3,3',4',7-tetrahydroxyflavone) is a planar molecule with a molecular weight of 286.24 g/mol and exists as a yellow crystalline solid [1] [2] [3]. Its chemical structure consists of two aromatic rings (A and B) joined by a heterocyclic pyrone ring (C) containing a ketone group [1].

The **o-dihydroxy** structure in the B ring and the 3-hydroxy group and 2,3-double bond in the C ring are critical for its potent antioxidant activity [4]. **Fisetin** is lipid-soluble and has very low water solubility, which contributes to its challenges with bioavailability [1] [5].

Dietary Sources of Fisetin

Fisetin is present in various fruits and vegetables, though generally in low concentrations. The average daily dietary intake is estimated to be only about 0.4 mg [4] [2] [6]. The following table summarizes its concentration in common dietary sources.

Food Source	Fisetin Concentration (µg/g fresh weight)
Strawberries	160 [4] [2] [7]
Apples	26.9 [4] [2]
Persimmons	10.5 [4] [2]
Lotus Root	5.8 [2]

Food Source	Fisetin Concentration ($\mu\text{g/g}$ fresh weight)
Onions	4.8 [4] [2]
Grapes	3.9 [4] [2]
Kiwifruit	2.0 [2]
Peaches	0.6 [2]
Cucumbers	0.1 [4] [2]
Tomatoes	0.1 [2]

Key Pharmacological Activities and Mechanisms

Research using *in vitro* and *in vivo* models has revealed several key mechanisms behind **fisetin**'s bioactivity.

Anti-Cancer Mechanisms

Fisetin demonstrates chemopreventive and chemotherapeutic potential by targeting multiple pathways involved in carcinogenesis [4] [8].

- **Induces Apoptosis:** Triggers programmed cell death in cancer cells through mitochondrial and endoplasmic reticulum stress pathways [8].
- **Inhibits Proliferation and Metastasis:** Suppresses cancer cell growth and spread by modulating key signaling pathways like **PI3K/Akt/mTOR** and **NF- κ B**, and by inhibiting matrix metalloproteinases (MMPs) [4] [8].
- **Causes Cell Cycle Arrest:** Interferes with the process of cell division, notably by compromising the mitotic block and inhibiting enzymes like topoisomerase II and Aurora B kinase [4].

Antioxidant and Anti-Inflammatory Actions

Fisetin is a potent antioxidant that directly scavenges free radicals and also boosts the body's endogenous defense systems [4] [6].

- **Activates the Nrf2 Pathway:** This is a key mechanism for its antioxidant effect. **Fisetin** activates Nrf2, leading to the upregulation of cytoprotective genes like **heme oxygenase-1 (HO-1)** and those involved in glutathione synthesis [4] [9].
- **Inhibits Inflammatory Pathways:** **Fisetin** suppresses the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as **NF-κB** [1] [6].

Senotherapeutic Potential

Fisetin is classified as a **senolytic**—a compound that selectively clears senescent cells [1] [7]. These "zombie cells" accumulate with age and contribute to age-related functional decline and multiple diseases.

Fisetin promotes the death of these cells by inhibiting pro-survival pathways like **Bcl-2 and Bcl-xL** [1].

Experimental Models and Protocols

In Vivo Model for MAFLD

A 2025 study investigated **fisetin's** effect on Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) [9].

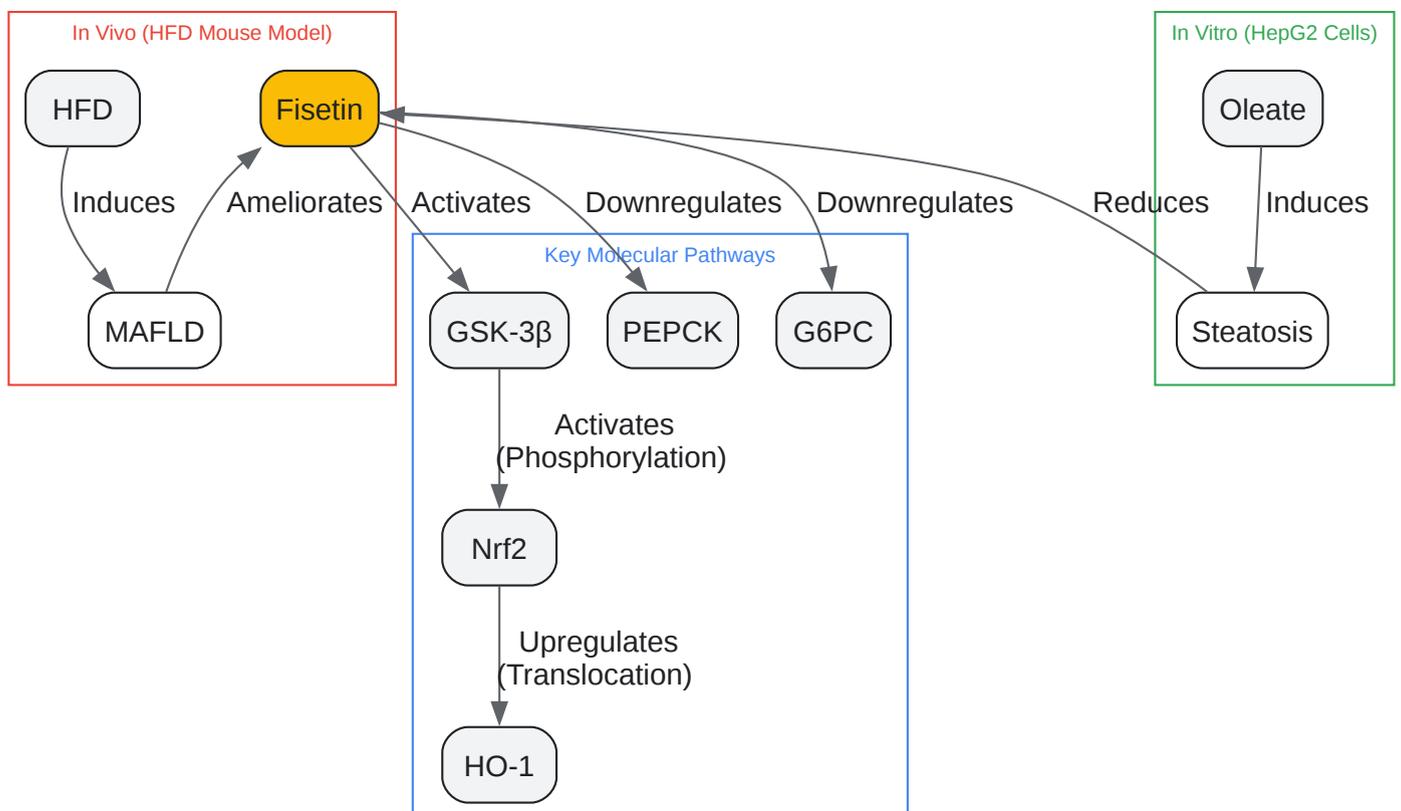
- **Animal Model:** Mice were fed a high-fat diet (HFD) to induce MAFLD.
- **Treatment:** **Fisetin** was administered orally for 8 weeks.
- **Key Assessments:**
 - **Physiological Parameters:** Body weight, liver mass, fat mass, and food intake were monitored [9].
 - **Blood Biochemistry:** Fasting blood glucose, glucose tolerance (OGTT), serum lipids (TG, TC, LDL-C, HDL-C), and liver enzymes (AST, ALT) were measured [9].
 - **Liver Analysis:** Hepatic TG and TC levels were quantified. Liver sections were stained with **H&E, Oil Red O (for lipids), and PAS (for glycogen)** for histological examination [9].
 - **Transcriptomic Analysis:** Liver RNA-seq was performed to identify differentially expressed genes (DEGs), followed by GO and KEGG pathway enrichment analysis [9].

In Vitro Model for Steatosis

- **Cell Model:** Human HepG2 hepatoma cells [9].
- **Induction of Steatosis:** Cells were treated with **sodium oleate** to induce lipid accumulation [9].

- **Intervention:** Co-treatment with **fisetin**.
- **Mechanistic Analysis:**
 - **Cell Viability:** MTT assay [9].
 - **Lipid Accumulation:** Stained with Oil Red O and quantified [9].
 - **Western Blotting:** Analysis of proteins in the **GSK-3 β /Nrf2/HO-1** signaling pathway [9].
 - **Gene Expression:** RT-qPCR to measure mRNA levels of key enzymes like **PEPCK** and **G6PC** [9].

The diagram below summarizes the key signaling pathways and experimental outcomes investigated in these models.



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*Investigated pathways for **fisetin**'s antioxidative and metabolic effects [9].*

Bioavailability and Clinical Translation

A major challenge for **fisetin**'s therapeutic application is its **low bioavailability** due to poor solubility and rapid metabolism [1] [10]. Strategies to overcome this include:

- **Novel Formulations:** Lipid or polymer-based nanoparticles and hybrid hydrogel systems have been developed to significantly enhance **fisetin**'s bioavailability and circulation time [1] [10].
- **Ongoing Clinical Trials:** As of 2025, **fisetin** is being evaluated in clinical trials for conditions including chronic kidney disease, osteoarthritis, frailty in older adults, and as an adjunct therapy in cancer survivors [1] [6].

Conclusion

Fisetin is a multifaceted flavonoid with compelling preclinical data supporting its potential as a therapeutic agent. Future work must focus on resolving its bioavailability challenges and validating its efficacy and safety in human clinical trials to fully realize its promise in drug development.

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